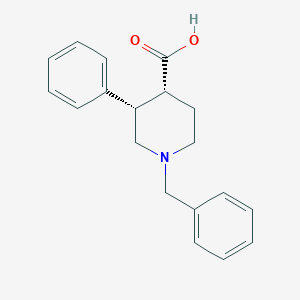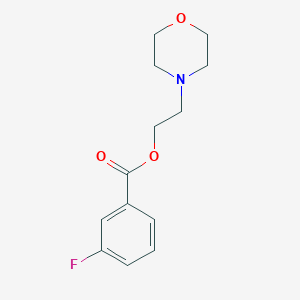
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a member of the pyridine family of compounds and has been found to possess a range of biochemical and physiological effects. In
Mécanisme D'action
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide inhibits FAAH by binding to the enzyme's active site, which prevents it from breaking down endocannabinoids. This results in an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate a range of physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of another class of endocannabinoids. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory effects and to modulate the activity of ion channels involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH and MAGL, making it a useful tool for studying the role of endocannabinoids in physiological processes. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide is also relatively stable and has good solubility in organic solvents. However, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has poor aqueous solubility, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH and MAGL. This could help to reduce off-target effects and improve the specificity of experimental results. Another area of interest is the investigation of the therapeutic potential of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators for a range of conditions, including pain, anxiety, and depression. Finally, there is a need for further research on the biochemical and physiological effects of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators to better understand their mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a range of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic implications for a range of conditions, including pain, anxiety, and depression.
Propriétés
Nom du produit |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C14H13ClN2O2 |
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-2-10(3-6-12)8-14(18)17-13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Clé InChI |
QQBZHYPJOYHYDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)

![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)






![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)